![molecular formula C5H8F3NO B1422570 3-(Trifluoromethyl)pyrrolidin-3-ol CAS No. 196822-27-2](/img/structure/B1422570.png)
3-(Trifluoromethyl)pyrrolidin-3-ol
Overview
Description
“3-(Trifluoromethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C5H8F3NO . It has a molecular weight of 155.11800 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(Trifluoromethyl)pyrrolidin-3-ol”, has been discussed in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)pyrrolidin-3-ol” has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds have been studied extensively . For instance, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Trifluoromethyl)pyrrolidin-3-ol” include a molecular weight of 155.11800, and a molecular formula of C5H8F3NO . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Organocatalysis
3-(Trifluoromethyl)pyrrolidin-3-ol derivatives have been used as effective organocatalysts. These compounds can catalyze asymmetric Michael addition reactions, which are significant in synthesizing various organic compounds. For example, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a related compound, was used in reactions yielding good to high yield and excellent enantioselectivities, indicating the potential of trifluoromethylated pyrrolidines in asymmetric synthesis (Cui Yan-fang, 2008).
Synthesis of Functionalized Pyrrolidines
Trifluoromethylated pyrrolidine derivatives are synthesized for their potential medical value. Techniques such as organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence have been employed to create these compounds with high yields and excellent stereoselectivities. This demonstrates the versatility of 3-(Trifluoromethyl)pyrrolidin-3-ol in the synthesis of complex molecules with potential therapeutic applications (Ying Zhi et al., 2016).
Chemosensors
Pyrrolidine derivatives, including those with a trifluoromethyl group, have been used in creating chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for selective detection of Al(3+) ions, showcasing its application in analytical chemistry and environmental monitoring (D. Maity & T. Govindaraju, 2010).
Medicinal Chemistry
Trifluoromethylated pyrrolidines play a significant role in medicinal chemistry. The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including 3-(Trifluoromethyl)pyrrolidin-3-ol derivatives, contributes to the development of pharmaceutical drugs. These compounds are utilized for their unique biological properties, offering new avenues for therapeutic intervention (E. Pfund & T. Lequeux, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLGPQFZLVKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrrolidin-3-ol | |
CAS RN |
196822-27-2 | |
Record name | 3-(trifluoromethyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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